molecular formula C7H6 B1616927 Bicyclo[4.1.0]hepta-1,3,5-triene CAS No. 4646-69-9

Bicyclo[4.1.0]hepta-1,3,5-triene

Cat. No.: B1616927
CAS No.: 4646-69-9
M. Wt: 90.12 g/mol
InChI Key: AMSMVCOBCOZLEE-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-triene (CAS 4646-69-9), also known as benzocyclopropene or cyclopropabenzene, is a highly strained bicyclic hydrocarbon with the molecular formula C₇H₆ and a molecular weight of 90.12 g/mol . The structure consists of a benzene ring fused to a cyclopropane ring, resulting in significant angle strain due to the 60° bond angles of the cyclopropane moiety. Its IUPAC InChIKey is AMSMVCOBCOZLEE-UHFFFAOYSA-N, and it exhibits notable reactivity, particularly in ring-opening reactions. For example, its reaction with methanol (CH₃OH) yields C₈H₁₀O with a highly exothermic enthalpy change (ΔrH° = -214 kJ/mol) . Predicted in 1963 and synthesized in 1965, it has a strain energy exceeding 190 kJ/mol, making it more stable than cyclobutabenzene but less stable than benzyne .

Properties

CAS No.

4646-69-9

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-1,3,5-triene

InChI

InChI=1S/C7H6/c1-2-4-7-5-6(7)3-1/h1-4H,5H2

InChI Key

AMSMVCOBCOZLEE-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C21

Canonical SMILES

C1C2=CC=CC=C21

Other CAS No.

4646-69-9

Origin of Product

United States

Comparison with Similar Compounds

Thermodynamic and Stability Comparisons

Compound Molecular Formula ΔfH° (kJ/mol) Strain Energy (kJ/mol) Key Reactivity
This compound C₇H₆ - >190 Exothermic ring-opening (e.g., with CH₃OH, ΔrH° = -214 kJ/mol)
Bicyclo[4.1.0]heptane C₇H₁₂ -36.7 ~120 Less strained due to saturated bonds; inert in most reactions.
Bicyclo[2.2.1]heptane C₇H₁₂ -95.1 ~60 Highly stable; used as a reference for strain energy calculations.
Bicyclo[4.2.0]octa-1,3,5-triene C₈H₈ - N/A Naturally occurring; reduced strain compared to [4.1.0] systems .

Preparation Methods

Valence Isomerization of Cyclohepta-1,3,5-triene

  • Mechanism: The this compound can be formed via a Woodward–Hoffmann symmetry-allowed disrotatory ring closure of cyclohepta-1,3,5-triene. This valence isomerization involves the conversion of the seven-membered ring into a bicyclic system with a cyclopropane ring fused to a benzene ring.

  • Conditions:

    • Photolysis at low temperatures has been used to observe and isolate this compound directly.
    • The activation barrier for this transformation is approximately 11 ± 2 kcal/mol, with the bicyclic isomer being about 4 kcal/mol less stable than the seven-membered ring isomer.
  • Influence of Substituents: Electron-withdrawing groups at the methylene bridge favor the formation of this compound by shifting the equilibrium towards the bicyclic structure.

Cyclopropanation of Benzene Derivatives

  • Synthetic Approach: Another method involves the cyclopropanation of benzene or substituted benzene derivatives using carbenoid reagents or diazo compounds under catalytic conditions to form the cyclopropane ring fused to the benzene ring.

  • Reagents:

    • Cyclopropene derivatives or carbenes generated from diazo compounds.
    • Catalysts such as transition metal complexes (e.g., Rh, Cu) facilitate the cyclopropanation reaction.
  • Example: The reaction of benzene with cyclopropene or its derivatives under controlled conditions can yield this compound or related bicyclic compounds.

Ring Closure from Substituted Precursors

  • Method: Intramolecular ring closure reactions of suitably substituted hepta-1,3,5-triene derivatives can be employed to form the bicyclic structure.

  • Typical Procedure:

    • Starting from 1,4-cyclohexadiene derivatives or related compounds, treatment with strong bases such as potassium tert-butoxide can induce cyclization to form the this compound framework.
  • Advantages: This method allows for functional group tolerance and potential for substitution pattern variation.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Valence Isomerization of Cyclohepta-1,3,5-triene Cyclohepta-1,3,5-triene; low-temperature photolysis Direct formation; mechanistic insight Requires low temperature; equilibrium favors cycloheptatriene
Cyclopropanation of Benzene Derivatives Benzene; cyclopropene or diazo compounds; metal catalysts (Rh, Cu) Versatile; applicable to substituted benzenes Requires specialized catalysts; possible side reactions
Intramolecular Ring Closure from Substituted Precursors Substituted hepta-1,3,5-triene derivatives; strong base (e.g., potassium tert-butoxide) Functional group tolerance; synthetic flexibility Multi-step synthesis of precursors needed

Research Findings and Notes

  • The valence isomerization equilibrium strongly favors the seven-membered ring cyclohepta-1,3,5-triene, but this compound can be trapped and characterized under specific conditions, especially at low temperatures.

  • Electron-withdrawing substituents at the methylene bridge stabilize the bicyclic isomer, shifting the equilibrium and facilitating its isolation.

  • The cyclopropanation approach allows access to benzocyclopropene derivatives, which are structurally related to this compound and can be precursors or analogues in synthetic studies.

  • Thermochemical data indicate this compound is less thermodynamically stable than its valence isomer cycloheptatriene by about 4 kcal/mol.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Bicyclo[4.1.0]hepta-1,3,5-triene, and how can experimental reproducibility be ensured?

  • Methodology : The synthesis typically involves photolytic or thermal ring-opening of strained precursors like cyclohepta-1,3,5-triene derivatives. For example, cyclopropabenzene (this compound) was first isolated via flash vacuum pyrolysis of 7-azathis compound derivatives . To ensure reproducibility, follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate detailed experimental protocols (e.g., reaction conditions, purification steps) in the main text or supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Use a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm aromaticity loss in the fused cyclopropane ring and UV-Vis spectroscopy to monitor electronic transitions indicative of strain. X-ray crystallography is essential for resolving bond-length alternations and non-planar geometries . For heteroatom-containing analogues (e.g., N or S), 15N^{15}\text{N} or 33S^{33}\text{S} NMR may be required .

Q. How does molecular strain influence the stability of this compound?

  • Methodology : Strain energy (estimated at ~190 kJ/mol via computational methods) can be experimentally inferred from heat of hydrogenation data. Compare enthalpy changes during hydrogenation to less-strained analogues (e.g., benzene). Contradictions in reported strain values require recalibration using high-level DFT calculations (e.g., CCSD(T)/CBS) .

Advanced Research Questions

Q. What mechanistic insights explain the valence isomerization between cyclohepta-1,3,5-triene and Bicyclo[4.1.0]hepta-2,4-dienes?

  • Methodology : Investigate the equilibrium using dynamic NMR or laser flash photolysis to track isomerization rates. Heteroatoms (e.g., O, N) stabilize the bicyclic form by delocalizing electron density, as shown in sulfur analogues where ΔG\Delta G^\circ decreases by 15–20 kJ/mol compared to the all-carbon system . Computational studies (e.g., NICS aromaticity indices) can quantify aromatic vs. antiaromatic contributions.

Q. How can contradictions in thermodynamic data for this compound be resolved?

  • Methodology : Discrepancies in strain energy (e.g., predicted vs. experimental) arise from differences in reference systems or measurement techniques. Reconcile data using oxygen-trapping experiments to isolate intermediates or apply the Curtin-Hammett principle to compare kinetic vs. thermodynamic control in isomerization .

Q. What strategies enable the synthesis of stable derivatives for applications in catalysis or materials science?

  • Methodology : Introduce electron-withdrawing groups (e.g., –CF3_3) at the cyclopropane ring to reduce strain. For example, 7,7-difluoro-Bicyclo[4.1.0]hepta-1,3,5-triene derivatives exhibit enhanced thermal stability . Alternatively, coordinate the compound with transition metals (e.g., Rh or Ir) to stabilize the bicyclic framework for catalytic cycloadditions .

Methodological Recommendations

  • Literature Search : Use SciFinder to identify synthetic protocols (e.g., "this compound AND synthesis") and filter results by reaction yield or characterization data .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting studies for replication .
  • Nomenclature : Avoid ambiguous terms like "tropilidenes"; use IUPAC names to ensure clarity in publications .

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